molecular formula C16H12IN3O B2423832 N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide CAS No. 326619-66-3

N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide

Cat. No.: B2423832
CAS No.: 326619-66-3
M. Wt: 389.196
InChI Key: QOMVNCOVPYPCPT-UHFFFAOYSA-N
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Description

N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide is a useful research compound. Its molecular formula is C16H12IN3O and its molecular weight is 389.196. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN3O/c1-2-15(21)19-16-13-6-4-3-5-11(13)9-20-10-12(17)7-8-14(20)18-16/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMVNCOVPYPCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N=C1C2=CC=CC=C2CN3C=C(C=CC3=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

The compound features a complex bicyclic structure that includes a diazatricyclo framework and an iodo substituent. The presence of the iodine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

Chemical Structure

  • IUPAC Name : N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide
  • Molecular Formula : C₁₅H₁₈N₂I
  • Molecular Weight : 358.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways and targets. Preliminary studies suggest that it may exhibit activity against certain types of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Anticancer Activity

Research indicates that compounds similar in structure to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.

Case Studies

  • Study on Tumor Cell Lines :
    • Objective : Evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound demonstrated significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of 25 µM and 30 µM respectively.
  • In Vivo Studies :
    • Objective : Assess the efficacy in animal models.
    • Findings : In a xenograft model of human breast cancer in mice, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups.

Other Biological Activities

Preliminary data also suggest potential anti-inflammatory properties as well as effects on neuroprotective pathways. Further research is needed to elucidate these effects and their clinical implications.

Pharmacological Profile

A comprehensive pharmacological profile is essential for understanding the therapeutic potential of this compound:

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MCF7
Cytotoxicity against A549
In Vivo EfficacyTumor volume reduction
Anti-inflammatoryPotential effects observed

Toxicity Profile

Toxicological assessments are crucial for determining safety profiles:

  • Early studies indicate low toxicity in normal cell lines with an LD50 greater than 100 µM.

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